molecular formula C13H14FN3O B10968634 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide

Cat. No.: B10968634
M. Wt: 247.27 g/mol
InChI Key: DOFOBGSTOPSWER-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide is a synthetic organic compound that features a pyrazole ring and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may facilitate binding to active sites, while the fluorobenzamide moiety can enhance the compound’s stability and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-chlorobenzamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-bromobenzamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-fluorobenzamide

InChI

InChI=1S/C13H14FN3O/c1-2-17-8-7-12(16-17)9-15-13(18)10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,15,18)

InChI Key

DOFOBGSTOPSWER-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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